Pyroglutamyltryptophan
Description
Historical Context of Peptide Research and Pyroglutamyltryptophan
The study of peptides, short chains of amino acids linked by peptide bonds, has been a cornerstone of biochemistry and pharmacology for decades. These molecules are fundamental to numerous physiological processes, acting as hormones, neurotransmitters, and signaling molecules. The historical trajectory of peptide research has moved from the initial identification and sequencing of larger protein structures to the synthesis and investigation of smaller, often more specific, dipeptides and tripeptides.
Within this broader context, the individual components of this compound—pyroglutamic acid and tryptophan—have long been recognized for their biological roles. Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its metabolic pathways lead to the production of crucial compounds like the neurotransmitter serotonin (B10506) and nicotinic acid (a form of niacin, or vitamin B3) google.com. Pyroglutamic acid, a less common amino acid derivative, is an intermediate in the glutathione (B108866) cycle, a key process for cellular detoxification google.com.
The synthesis and specific investigation of the dipeptide L-pyroglutamyl-L-tryptophan emerged from the logical progression of peptide research, which sought to combine known biologically active amino acids to create novel molecules with potentially enhanced or unique properties. A patent filed in the early 1980s describes the synthesis of this compound and its ethyl ester derivative, identifying them as pharmaceutically active agents with potential neurotropic and antipsychotic actions google.com. This marked a significant step in recognizing the compound not just as a combination of two amino acids, but as a distinct chemical entity with its own specific biological profile.
Significance of this compound as a Biologically Relevant Dipeptide
This compound is recognized as a biologically significant dipeptide due to the combined and potentially synergistic activities of its constituent parts and its unique structural properties. Short oligopeptides are noted for their high tissue specificity and rapid biological effects researchgate.net. The structure of this compound, specifically the cyclic nature of the pyroglutamate (B8496135) residue, confers a degree of stability.
Research has highlighted that dipeptides such as this compound and its derivatives may be useful in facilitating diffusion across the blood-brain barrier (BBB) nih.govresearchgate.net. This is a critical challenge in pharmacology, as the BBB selectively restricts the passage of substances into the central nervous system (CNS). The ability to cross this barrier enhances the potential for delivering therapeutic agents to the brain nih.govresearchgate.net.
The biological relevance of the dipeptide is also tied to the individual roles of its amino acids. As an intermediate in the glutathione cycle, pyroglutamate is involved in amino acid transport and the protection of cellular membranes from oxidative damage by interacting with free radicals google.com. Tryptophan's role as a precursor to serotonin directly links this compound to neurochemical pathways google.com. The combination of these features in a single molecule makes it a subject of interest for its potential influence on neurological and cellular protective mechanisms.
Overview of Current Research Trajectories in this compound Studies
Contemporary research on this compound is expanding into several distinct areas, reflecting its multifaceted potential.
One major trajectory involves its investigation as a potential drug carrier. Studies have examined the permeation behavior and stability of L-pyroglutamyl-L-tryptophan and its ethyl ester derivative in simulated gastro-intestinal environments nih.govresearchgate.net. The findings suggest that the peptide bond shows significant stability against enzymatic hydrolysis, a crucial characteristic for orally administered agents nih.govresearchgate.net. This line of research explores using the dipeptide as a scaffold to improve the uptake of other drug molecules into the central nervous system researchgate.net.
A second area of research is in the field of metabolomics. A very recent study (May 2025) identified this compound as one of the specialized metabolites produced by the plant pathogenic fungus Neofusicoccum parvum when grown in the presence of grapevine wood biomass acs.org. This finding suggests a potential role for the dipeptide in host-pathogen interactions, where the fungus may adapt its metabolite profile to include compounds with phytotoxic or antibiotic properties acs.org.
Finally, the synthesis of this compound derivatives continues to be an active area of investigation chemicalbook.commedchemexpress.comdcchemicals.comdcchemicals.com. The creation of analogues, such as the ethyl ester (Glp-Trp-OEt), allows researchers to modulate the physicochemical properties of the parent molecule, potentially enhancing its stability, permeability, or specific activity chemicalbook.commedchemexpress.com. This ongoing synthetic work is essential for exploring the full therapeutic and biological potential of this class of dipeptides.
Physicochemical and Analytical Data
The following tables provide a summary of the physicochemical properties and analytical methods relevant to the study of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
This table outlines key physical and chemical characteristics that are crucial for research and development, influencing factors like absorption and distribution wuxiapptec.comnetzsch.comepa.gov.
| Property | Value/Description | Compound | Significance |
| Molecular Formula | C16H17N3O4 | This compound | Defines the elemental composition of the molecule. nih.gov |
| C18H21N3O4 | This compound ethyl ester | Defines the elemental composition of the ester derivative. google.commedchemexpress.com | |
| Molecular Weight | 315.33 g/mol (anhydrous) | This compound | Important for all quantitative analyses and stoichiometric calculations. |
| 333 g/mol (monohydrate) | This compound monohydrate | The hydrated form is often the stable crystalline solid. google.com | |
| 343.38 g/mol | This compound ethyl ester | Used in calculating molar concentrations for experimental solutions. medchemexpress.com | |
| Physical State | Crystalline solid | This compound monohydrate | The physical form under standard conditions. google.com |
| Melting Point | 148-150°C | This compound ethyl ester | A key indicator of purity. google.com |
| Solubility | Soluble in water | This compound | Affects its behavior in biological fluids and formulation development. google.com |
Table 2: Analytical Methods for the Identification and Quantification of this compound
This table summarizes common analytical techniques used to detect, identify, and quantify this compound in various samples nih.govcdc.govnih.gov. The validation of such methods typically assesses parameters like accuracy, precision, specificity, and linearity europa.eu.
| Analytical Technique | Application | Details |
| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring | Used to determine the progress of synthesis and identify impurities. An example solvent system is ethyl acetate/ethanol (2/1), where the ethyl ester derivative has an Rf value of 0.88. google.com |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity analysis | A standard method for separating the dipeptide from related compounds and quantifying its concentration in biological or chemical samples. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 13C-NMR is used to confirm the molecular structure by identifying the chemical environment of each carbon atom in the molecule. google.com |
| Mass Spectrometry (MS) | Identification and quantification | Often coupled with chromatography (GC-MS or LC-MS/MS), MS provides precise mass information for unambiguous identification and sensitive quantification. nih.gov |
| Elementary Analysis | Structural confirmation | Provides the percentage composition of elements (C, H, N), which is compared against theoretical values calculated from the molecular formula to confirm the compound's identity. google.com |
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMASWWWQRGQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Pyroglutamyltryptophan
Elucidation of Precursor Utilization in Pyroglutamyltryptophan Synthesis
The synthesis of this compound is fundamentally dependent on the availability and biochemical activation of its constituent precursors, pyroglutamic acid and tryptophan.
Pyroglutamic acid, also known as 5-oxoproline, is a derivative of glutamic acid or glutamine. wikipedia.orgrupahealth.com Its formation is a critical step in the biosynthesis of N-terminally protected peptides. In nature, pyroglutamic acid can be found as a free amino acid in tissues like the skin, plasma, and brain. thieme-connect.de However, its most significant role in peptide chemistry is as an N-terminal residue in a wide array of peptides and proteins. thieme-connect.de
The pyroglutamyl residue is typically formed through the cyclization of an N-terminal glutamine or, less commonly, a glutamic acid residue of a peptide chain. thieme-connect.deeurekalert.org This conversion can occur spontaneously, particularly under acidic conditions, or be catalyzed by specific enzymes. wikipedia.orgthieme-connect.de This modification is not merely a chemical curiosity; the resulting N-terminal pyroglutamyl residue renders the peptide resistant to degradation by most aminopeptidases, thereby increasing its stability and biological half-life. thieme-connect.de
Pyroglutamic acid is also a metabolite in the gamma-glutamyl cycle, which is central to the synthesis and degradation of glutathione (B108866). wikipedia.orggoogle.com It is formed from γ-glutamyl cyclotransferase acting on glutathione and is subsequently converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. wikipedia.orgresearchgate.net This cycle links pyroglutamic acid metabolism to cellular antioxidant defense and amino acid transport. rupahealth.comgoogle.com
Tryptophan is an essential aromatic amino acid that must be obtained from dietary sources as it cannot be synthesized by animals. frontiersin.orgnih.gov Beyond its fundamental role as a constituent of proteins, tryptophan serves as a crucial metabolic precursor for a variety of bioactive molecules. nih.govspandidos-publications.com The metabolism of tryptophan primarily proceeds along three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway (mediated by gut microbiota). spandidos-publications.commdpi.comfrontiersin.org
Kynurenine Pathway: This is the principal metabolic route, accounting for approximately 95% of tryptophan degradation. It is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). spandidos-publications.commdpi.com
Serotonin Pathway: A smaller fraction (about 1-2%) of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. frontiersin.orgmdpi.com
Indole Pathway: Gut microbiota metabolize tryptophan to produce various indole derivatives, which can interact with host receptors. oup.commdpi.com
As a fundamental building block for protein synthesis, tryptophan is incorporated into peptide chains by the ribosomal machinery. Its availability as a precursor for the assembly of a dipeptide like this compound is therefore intrinsically linked to its dietary intake and its flux through these major metabolic pathways. frontiersin.orgspandidos-publications.com The formation of tryptophan-containing dipeptides has been noted in various biological contexts, such as in fermented dairy products where they can exhibit biological activity. aging-us.com
Enzymatic Mechanisms Governing this compound Formation
The precise enzymatic machinery dedicated to the direct synthesis of this compound from free pyroglutamic acid and tryptophan in organisms is not well-defined. The predominant mechanism is believed to be the post-translational modification of a precursor peptide containing an N-terminal glutaminyl-tryptophan sequence.
The key enzyme implicated in the formation of the pyroglutamyl moiety at the N-terminus of peptides is Glutaminyl Cyclase (QC) . thieme-connect.denih.gov QC is an aminoacyltransferase that catalyzes the intramolecular cyclization of an N-terminal glutamine residue to form a pyroglutamyl residue, releasing ammonia (B1221849) in the process. eurekalert.orgnih.gov This enzymatic action is a post-translational event, occurring after the peptide chain has been synthesized. nih.gov While the formation of pyroglutamate (B8496135) can happen spontaneously, QC significantly accelerates the reaction, suggesting a regulated biological process. eurekalert.orgnih.gov
Another important enzyme in the broader metabolism of pyroglutamate is 5-oxoprolinase , which catalyzes the ATP-dependent conversion of pyroglutamic acid back to glutamic acid, thereby breaking the lactam ring. thieme-connect.deresearchgate.net Enzymes that specifically cleave the pyroglutamyl residue from the N-terminus of peptides, known as pyroglutamyl peptidases or pyroglutamate aminopeptidases, have also been identified, highlighting a system for regulating the functional consequences of this modification. thieme-connect.denih.gov
| Enzyme | Function | Substrate(s) | Product(s) | Significance |
|---|---|---|---|---|
| Glutaminyl Cyclase (QC) | Catalyzes the formation of N-terminal pyroglutamate. nih.gov | N-terminal Glutamine residue on a peptide (e.g., Gln-Trp peptide). nih.gov | N-terminal Pyroglutamyl-peptide, Ammonia. eurekalert.org | Post-translational modification, increases peptide stability. thieme-connect.de |
| γ-Glutamyl Cyclotransferase | Forms pyroglutamic acid from the glutathione cycle. wikipedia.org | γ-Glutamyl amino acid. | Pyroglutamic acid, Amino acid. wikipedia.org | Links peptide metabolism to glutathione turnover. rupahealth.com |
| 5-Oxoprolinase | Opens the pyroglutamate ring. thieme-connect.de | Pyroglutamic acid, ATP, Water. | Glutamic acid, ADP, Phosphate. researchgate.net | Regulates levels of free pyroglutamic acid. |
| Pyroglutamyl Peptidase | Removes N-terminal pyroglutamate from peptides. nih.gov | N-terminal Pyroglutamyl-peptide. | Pyroglutamic acid, Peptide. thieme-connect.de | Enables peptide degradation and sequencing. thieme-connect.de |
Detailed kinetic studies specifically for the enzymatic formation of this compound are not extensively documented. However, insights can be drawn from related processes. The spontaneous, non-enzymatic conversion of glutamine to pyroglutamic acid has been shown to follow first-order kinetics, where the rate of conversion is proportional to the concentration of the reactant over time. eurekalert.org
Enzymatic reactions catalyzed by Glutaminyl Cyclase (QC) are significantly more efficient. Studies on QC have demonstrated its crucial role in accelerating the formation of pyroglutamate-modified amyloid-β peptides, which are implicated in Alzheimer's disease. nih.gov The enzyme exhibits specificity for N-terminal glutamine residues, making it a key catalyst for this type of modification on a variety of peptides. nih.govnih.gov The presence of QC suggests that pyroglutamylation is a controlled and biologically significant process rather than a random chemical event.
This compound within Cellular and Organismal Metabolomes
Metabolomic analyses have confirmed the presence of this compound as a naturally occurring dipeptide in various biological systems. It has been identified as a metabolite in human blood and urine, indicating it is part of the human metabolome. serummetabolome.caurinemetabolome.cahmdb.ca Its presence in circulation suggests it may be transported between tissues or be a biomarker of specific metabolic activities.
Furthermore, this compound has been detected in non-mammalian organisms. For instance, metabolomic profiling of the fungus Neofusicoccum parvum, a plant pathogen, identified this compound as one of several indole-containing compounds in its secretome. acs.org This finding suggests that the biosynthetic pathways leading to this dipeptide are conserved across different kingdoms of life.
| Organism/System | Biospecimen/Source | Reference |
|---|---|---|
| Human | Blood | serummetabolome.cahmdb.ca |
| Human | Urine | urinemetabolome.cahmdb.ca |
| Fungus (Neofusicoccum parvum) | Culture filtrate | acs.org |
Detection and Quantification in Biological Matrices (e.g., Fungal Metabolomes)
The identification and measurement of this compound in complex biological samples, such as fungal metabolomes, rely on advanced analytical techniques. cdc.govcdc.govnih.gov These methods are crucial for understanding the compound's distribution and concentration in various biological systems. cdc.gov
Metabolomic studies, which provide a "snapshot" of the small molecules within a biological system, have successfully identified this compound. In a notable study, this compound was detected as part of the metabolome of the fungus Neofusicoccum parvum, a pathogen affecting grapevines. acs.orgnih.govnih.gov This detection was part of a broader analysis comparing the metabolic profiles of different fungal strains. acs.org
The primary analytical methods for detecting and quantifying compounds like this compound in biological matrices include:
Mass Spectrometry (MS): This is a fundamental technique for identifying diverse metabolites in complex mixtures. nih.gov Specifically, tandem mass spectrometry (MS/MS) is often used for structural elucidation. The PubChem database lists mass spectrometry data for this compound, including its precursor m/z and fragmentation patterns, which are essential for its identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is considered a gold standard for the sensitive and specific quantification of small molecules in biological samples. nih.govuva.es It separates compounds in a mixture before they are detected and identified by the mass spectrometer. This approach is commonly used for analyzing fungal metabolites and other complex biological extracts. nih.gov
Gas Chromatography (GC): In some applications, GC, often coupled with MS, can be used for the analysis of volatile or derivatized compounds. cdc.gov
The process of detecting this compound in a fungal metabolome typically involves several key steps: extraction of metabolites from the fungal culture, separation of the compounds using chromatography, and subsequent detection and identification via mass spectrometry. acs.org For instance, in the analysis of N. parvum, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry was employed to generate detailed metabolic profiles where this compound was identified. acs.org
Table 1: Analytical Methods for Metabolite Detection
| Technique | Description | Relevance for this compound |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific for identifying unknown compounds. cdc.govnih.gov | Provides molecular weight and fragmentation data crucial for identifying this compound. nih.gov |
| Liquid Chromatography (LC) | A technique used to separate a sample into its individual parts. This separation occurs based on the interactions of the sample with the mobile and stationary phases. uva.es | Used to isolate this compound from other metabolites in a complex biological sample before MS analysis. acs.org |
| Gas Chromatography (GC) | A common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. cdc.gov | Can be used for certain classes of metabolites, often requiring derivatization. cdc.gov |
| LC-MS/MS | A powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govuva.es | A primary method for the sensitive and specific detection and quantification of this compound in fungal metabolomes and other biological matrices. nih.govacs.org |
Integration into Broader Metabolic Networks and Pathways
This compound does not exist in isolation; it is integrated into the vast and interconnected web of cellular metabolism. Its position within these networks is defined by the metabolic pathways of its constituent amino acids: pyroglutamic acid and tryptophan.
Tryptophan Metabolism: Tryptophan is an essential amino acid with several major metabolic fates. In many organisms, including fungi, tryptophan is a precursor for the synthesis of crucial molecules. google.comfrontiersin.org One significant pathway is the kynurenine pathway, which leads to the production of NAD+, a vital coenzyme for redox reactions. frontiersin.orgfrontiersin.org Another key pathway involves the synthesis of the neurotransmitter serotonin in animals. google.com In fungi, tryptophan is also a building block for various secondary metabolites, some of which are toxins. frontiersin.orgfrontiersin.org The detection of this compound alongside other indole-containing compounds, such as indole-3-glyoxylic acid and N-acetyltryptophan, in the metabolome of the fungus Neofusicoccum parvum places it firmly within a subnetwork related to tryptophan metabolism. acs.org
Pyroglutamic Acid Metabolism: Pyroglutamic acid is known to be an intermediate in the γ-glutamyl cycle, a key mechanism for transporting amino acids across cell membranes. google.com This cycle involves the synthesis and breakdown of glutathione, a critical antioxidant. google.com The formation of pyroglutamic acid can occur from N-terminal glutamine or glutamic acid residues of peptides. nih.govresearchgate.netthieme-connect.de This cyclization can happen spontaneously or be catalyzed by enzymes like glutaminyl cyclase. thieme-connect.de
The presence of this compound within a metabolic network suggests its role could be linked to the broader functions of tryptophan and pyroglutamic acid metabolism. It may represent a product of peptide turnover or a specific signaling molecule. In the context of the fungus Neofusicoccum parvum, its grouping with other indole compounds suggests it is part of the metabolic adjustments the fungus makes in response to its environment, such as the presence of host tissue. acs.orgnih.gov
Regulation of this compound Metabolic Flux
The metabolic flux, or the rate of turnover of metabolites through a pathway, of this compound is likely regulated by several factors, primarily related to the availability of its precursors and the activity of the enzymes involved in its synthesis and degradation.
Precursor Availability: The synthesis of this compound is dependent on the intracellular concentrations of L-tryptophan and a pyroglutamyl donor. The regulation of tryptophan metabolism itself can therefore directly impact the production of this dipeptide. For instance, it has been shown that increased concentrations of tryptophan can activate tryptophan pyrrolase, the first enzyme in the pathway leading to nicotinic acid, which would alter the availability of tryptophan for other uses. google.com Similarly, the formation of pyroglutamic acid from glutamine or glutamic acid is a key control point. thieme-connect.de
Enzymatic Regulation: The formation of pyroglutamyl peptides can be an enzyme-assisted process. thieme-connect.de For example, glutaminyl cyclase catalyzes the cyclization of N-terminal glutamine residues. thieme-connect.de In a study on sake, specific peptidases from rice koji were found to not only hydrolyze pyroglutamyl peptides but also to form ethyl esters of these peptides under acidic and high-ethanol conditions. researchgate.net This indicates that enzymatic activity can directly influence the formation and modification of pyroglutamyl-containing molecules. The breakdown of dipeptides is also enzymatically controlled. The activity of dipeptidases, which cleave dipeptides into amino acids, would directly regulate the turnover and steady-state level of this compound. nih.govdzl.de
Environmental and Cellular Signals: The levels of dipeptides can change in response to environmental conditions. nih.govfrontiersin.org In plants, the accumulation of certain dipeptides fluctuates with day-night cycles, suggesting a link to the availability of carbon and energy from photosynthesis. frontiersin.org In fungi, the metabolic profile, including the production of indole-containing compounds like this compound, can be significantly altered by the presence of compounds from a host plant, suggesting that external signals can regulate these metabolic pathways. acs.org For instance, the metabolic diversity of N. parvum increases when grown in the presence of grapevine cane powder. acs.org Furthermore, in yeast, the transport of dipeptides into the cell can be induced by the presence of low concentrations of amino acids like tryptophan in the medium, indicating a specific regulatory mechanism for dipeptide uptake. nih.gov
Enzymology and Biochemical Function of Pyroglutamyltryptophan
Hydrolytic Stability and Degradation Pathways
The structure of Pyroglutamyltryptophan, specifically the N-terminal pyroglutamate (B8496135) residue, confers a degree of stability against enzymatic breakdown. The cyclized nature of pyroglutamic acid, a lactam formed from glutamic acid, protects the peptide from certain types of enzymatic degradation. researchgate.netwikipedia.org
The peptide bond in L-pyroglutamyl-L-tryptophan exhibits notable resistance to hydrolysis in simulated biological fluids. While peptide bonds are often susceptible to rapid enzymatic cleavage in the gastrointestinal tract, studies have shown that this compound remains largely intact. nih.govresearchgate.net In an in vitro study simulating the natural gastrointestinal environment, no significant hydrolysis of the peptide bond in L-pyroglutamyl-L-tryptophan was observed after a five-hour period. nih.govresearchgate.net This stability is attributed to the N-terminal pyroglutamyl group, which is thought to provide a defense against attack by certain peptidases, such as hexopeptidases. google.com The presence of intact pyroglutamyl peptides in blood plasma after oral ingestion of protein hydrolysates further suggests that these structures can, to some extent, resist in vivo digestion. researchmap.jp
| Compound | Environment | Observation | Duration | Reference |
|---|---|---|---|---|
| L-pyroglutamyl-L-tryptophan | Simulated Gastro-intestinal Juices | No important hydrolysis of the peptide bond was observed. | 5 hours | nih.govresearchgate.net |
| Pyroglutamyl Peptides | General Biological Fluids | N-terminal pyroglutamate protects against degradation by certain aminopeptidases. | N/A | researchgate.netgoogle.com |
While resistant to some enzymes, the pyroglutamyl-peptide bond can be specifically cleaved by a class of enzymes known as pyroglutamate aminopeptidases (EC 3.4.19.3), also called pyroglutamyl peptidases (PGP). researchgate.netnih.gov These enzymes catalyze the hydrolysis of an N-terminal pyroglutamyl residue from a peptide chain, restoring a free N-terminus. wikipedia.orgdrugbank.com
Several types of these enzymes exist with varying specificities. Pyroglutamyl-Peptidase I (PGP-I) is one such enzyme that can cleave the pyroglutamic acid from the N-terminus of various polypeptides. researchgate.netnih.gov Another identified enzyme is Pyroglutamyl Peptidase II, which is known for its role in the degradation of the neurohormone thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov The specificity of these enzymes is crucial; for instance, Pyroglutamyl Peptidase II was found not to cleave the dipeptide pGlu-His, indicating that the rest of the peptide chain influences the enzyme's activity. nih.gov The degradation of pyroglutamyl-containing peptides can therefore be a multi-step process involving different peptidases. For example, the complete breakdown of TRH in the brain involves a pyroglutamate aminopeptidase, a post-proline cleaving enzyme, and a post-proline dipeptidyl aminopeptidase. nih.gov
| Enzyme | Enzyme Class | Action | Common Substrates | Reference |
|---|---|---|---|---|
| Pyroglutamyl-Peptidase I (PGP-I) | Aminopeptidase | Hydrolyzes N-terminal pyroglutamyl residues from peptides. | Thyroliberin, Luliberin, Neurotensin (B549771) | nih.gov |
| Pyroglutamyl-Peptidase II | Aminopeptidase | Degrades thyrotropin-releasing hormone (TRH). | Thyrotropin-releasing hormone (TRH) | nih.gov |
| Hexopeptidase | Exopeptidase | Cleaves terminal amino acids; pyroglutamyl group offers protection against it. | General peptides | google.com |
Interactions with Amino Acid Transport Systems
The pyroglutamate moiety of the dipeptide plays a significant role in its interaction with cellular transport mechanisms, potentially influencing the absorption of its constituent amino acids.
Research has indicated that the presence of pyroglutamate can increase the absorption of amino acids by cells. google.com A proposed mechanism for this is the involvement of pyroglutamate in the γ-glutamyl cycle, a pathway considered to be a general mechanism for amino acid transport into cells. google.com In this cycle, pyroglutamic acid (also known as 5-oxoproline) is a key intermediate metabolite. wikipedia.orgdrugbank.com The cycle involves the synthesis and breakdown of glutathione (B108866), and the enzymes that facilitate these reactions are found in numerous tissues. google.com As an active intermediate in this cycle, pyroglutamate is believed to enhance the rate of both glutathione synthesis and its turnover, which is consistent with the observation of increased amino acid uptake. google.com
The interaction of pyroglutamate with amino acid transport systems has significant implications for cellular nutrition. The γ-glutamyl cycle, in which pyroglutamate participates, represents a fundamental process for transporting a variety of amino acids into cells, thereby maintaining the necessary pool for protein synthesis and other metabolic functions. google.comnih.gov
A specific and notable implication is the ability of the pyroglutamyl-tryptophan dipeptide to facilitate the passage of tryptophan across the blood-brain barrier. google.com This enhanced transport to nervous system cells can lead to increased levels of 5-hydroxytryptophan, a precursor to the neurotransmitter serotonin (B10506). google.com This suggests that bonding tryptophan to pyroglutamic acid could be a mechanism to increase the availability of this essential amino acid to the central nervous system, impacting physiological processes regulated by serotonin. google.com The general principle of amino acid transport is complex, involving a variety of transporters such as uniporters, symporters, and antiporters that work in concert to maintain cellular amino acid homeostasis. nih.gov The role of pyroglutamate within the γ-glutamyl cycle is an integral part of this sophisticated system. google.com
Molecular Interactions and Receptor Binding Research
Investigation of Pyroglutamyltryptophan Ligand-Receptor Interactions
The interaction of a ligand like this compound with a biological receptor is the foundational event for initiating a cellular response. Understanding the affinity and specificity of this binding, as well as the mechanism of recognition, is crucial for elucidating its biological function.
A variety of biophysical and biochemical techniques are employed to quantify the binding affinity and specificity of a ligand to its receptor. While specific studies on this compound are not abundant, the following methodologies are standard in the field for similar peptide ligands.
Radioligand Binding Assays: This classic method involves labeling the ligand (or a competitor) with a radioactive isotope to measure its binding to a receptor preparation. The amount of bound radioactivity is quantified to determine binding affinity (Kd) and the number of binding sites (Bmax).
Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) can be used to monitor the binding event in real-time. Changes in the fluorescence signal upon ligand binding provide quantitative data on the interaction. For tryptophan-containing molecules like this compound, the intrinsic fluorescence of the tryptophan residue can sometimes be utilized to study binding interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a receptor immobilized on the chip. This method provides real-time data on the association and dissociation kinetics of the interaction, from which binding affinity can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. It is a powerful tool that not only determines the binding affinity but also provides thermodynamic parameters of the interaction, such as enthalpy and entropy changes.
Computational Modeling and Docking: In silico methods are increasingly used to predict the binding mode and affinity of a ligand to a receptor. Molecular docking simulations can provide insights into the specific amino acid residues involved in the interaction and help in the rational design of analogs with improved binding characteristics.
Table 1: Methodologies for Assessing Ligand-Receptor Interactions
| Methodology | Principle | Key Outputs |
|---|---|---|
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to a receptor. | Binding affinity (Kd), Receptor density (Bmax) |
| Fluorescence-Based Assays | Detects changes in fluorescence properties upon ligand binding. | Binding affinity (Kd), Kinetic parameters |
| Surface Plasmon Resonance | Measures changes in refractive index upon ligand binding to a sensor surface. | Association/dissociation rates, Binding affinity (Kd) |
| Isothermal Titration Calorimetry | Measures heat changes associated with a binding event. | Binding affinity (Kd), Thermodynamic parameters (ΔH, ΔS) |
The recognition of a dipeptide by its receptor is a highly specific process dictated by the three-dimensional structures of both the ligand and the binding pocket of the receptor. This interaction involves a combination of forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
For pyroglutamyl-containing peptides, the pyroglutamyl residue often plays a crucial role in stabilizing the peptide's conformation and can be directly involved in receptor binding. For instance, in Thyrotropin-Releasing Hormone (TRH; pGlu-His-Pro-NH2), the pyroglutamyl moiety is essential for its biological activity. Similarly, Gonadotropin-Releasing Hormone (GnRH; pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) and Neurotensin (B549771) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) are other examples of biologically active peptides where the N-terminal pyroglutamyl residue is a key feature. oup.comnih.govwikipedia.org The tryptophan residue, with its large, aromatic indole (B1671886) side chain, can participate in various non-covalent interactions, including π-π stacking with aromatic residues in the receptor binding pocket and hydrogen bonding via the indole nitrogen.
The binding of a peptide agonist to a G protein-coupled receptor (GPCR), a common class of receptors for such ligands, often induces a conformational change in the receptor, transitioning it from an inactive to an active state. nih.gov This induced-fit mechanism is a hallmark of ligand recognition by many GPCRs. researchgate.net The structure of the neurotensin receptor 1 (NTS1) in complex with a peptide agonist reveals that the peptide binds in an extended conformation, with its C-terminus oriented towards the receptor core. nih.gov This provides a model for how a dipeptide like this compound might orient itself within a receptor binding pocket.
Functional Consequences of Molecular Binding
The binding of a ligand to its receptor is the initial step in a cascade of events that ultimately leads to a physiological response. These downstream effects can range from changes in cellular signaling pathways to systemic influences on physiological processes.
The activation of a receptor by a ligand typically triggers intracellular signaling cascades. For many peptide-activated GPCRs, this involves the activation of heterotrimeric G proteins, which in turn modulate the activity of effector enzymes or ion channels.
For example, the TRH receptor, upon binding TRH, activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). wikipedia.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is a common mechanism for many GPCRs. wikipedia.org
Another example is the dipeptide Pro-Gly, which has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells through the JAK2/STAT5 signaling pathway, mediated by the peptide transporter PepT1. frontiersin.org This illustrates that dipeptides can be transported into cells and subsequently modulate intracellular signaling pathways.
Given that many pyroglutamyl peptides, such as the colon mitosis inhibitor Pyroglutamyl-histidyl-glycine, are proposed to work through GPCRs and can stimulate second messengers like cyclic AMP (cAMP), it is plausible that this compound could also modulate similar signaling pathways. nih.gov
The cellular effects initiated by ligand-receptor binding translate into broader physiological responses. Tryptophan and its metabolites are known to have diverse physiological functions, including roles in neurotransmitter synthesis, immune regulation, and antioxidant effects. nih.gov The metabolism of tryptophan through the kynurenine (B1673888), serotonin (B10506), and indole pathways is crucial for maintaining normal physiological functions. nih.gov
A study on the permeation behavior of L-pyroglutamyl-L-tryptophan suggests that it can be absorbed in both gastric and intestinal environments and shows some stability against enzymatic hydrolysis in the gastrointestinal tract. researchgate.netnih.gov This indicates the potential for this dipeptide to be bioavailable after oral administration and exert systemic effects. The study also proposed that such dipeptides could potentially be used as drug carriers to facilitate diffusion across the blood-brain barrier. researchgate.netnih.gov
The physiological roles of pyroglutamyl peptides are diverse. For instance, TRH regulates the release of thyroid-stimulating hormone and prolactin from the pituitary gland. wikipedia.org GnRH is the central regulator of the reproductive axis, controlling the release of luteinizing hormone and follicle-stimulating hormone. oup.com Neurotensin is involved in a wide range of biological activities, including the modulation of dopaminergic systems and the regulation of digestive processes. nih.gov The pyroglutamyl residue in these peptides is known to protect them from degradation by aminopeptidases, thereby prolonging their biological activity. thieme-connect.de
While the specific physiological roles of this compound have not been extensively elucidated, its structural similarity to the N-terminal portions of bioactive peptides like GnRH and neurotensin suggests that it could potentially interact with and modulate various physiological systems.
Advanced Peptide Synthesis Methodologies for Pyroglutamyltryptophan and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides, including dipeptides like Pyroglutamyltryptophan. In SPPS, the peptide chain is incrementally assembled on a solid resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. nih.gov
Coupling Strategies: The formation of the amide bond between pyroglutamic acid and tryptophan must be efficient. The choice of coupling reagent is critical, especially considering that the bulky indole (B1671886) side chain of tryptophan can cause steric hindrance. reddit.com Highly reactive coupling reagents such as HCTU, HATU, and COMU are often used to ensure rapid and complete reactions. gyrosproteintechnologies.com Monitoring the reaction's completion is crucial and can be achieved through qualitative methods like the Kaiser test, which detects free primary amines on the resin beads. iris-biotech.de
Deprotection Strategies: The most common strategy in modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus. nih.gov The Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de The efficiency of this deprotection step can be monitored in real-time by measuring the UV absorbance of the released piperidine-dibenzofulvene adduct, which allows for optimization of reaction times and ensures complete removal of the protecting group before the next coupling step. iris-biotech.degyrosproteintechnologies.com
| Synthesis Step | Key Parameter | Optimization Strategy | Monitoring Method |
| Coupling | Reagent Choice | Use of highly reactive reagents (e.g., HCTU, HATU) to overcome steric hindrance. | Kaiser Test to detect remaining free amines. iris-biotech.de |
| Reaction Time | Extending coupling time for potentially difficult sequences. gyrosproteintechnologies.com | Not directly monitored in real-time; relies on post-step testing. | |
| Deprotection | Reagent | 20% piperidine in DMF is standard for Fmoc removal. iris-biotech.de | Real-time UV monitoring of dibenzofulvene adduct release. iris-biotech.degyrosproteintechnologies.com |
| Reaction Time | Employing double deprotection cycles (e.g., 2 x 2 minutes) to ensure completeness. | Analysis of UV absorbance peak to confirm reaction endpoint. nih.gov |
This table presents common optimization strategies in SPPS applicable to dipeptide synthesis.
To accelerate the synthesis process, microwave energy has been successfully integrated into SPPS protocols. formulationbio.comcreative-peptides.com Microwave-assisted SPPS (MW-SPPS) utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, significantly shortening the time required for both coupling and deprotection steps. creative-peptides.comgoogle.com This method has been shown to enhance reaction rates, leading to higher efficiency and purity of the final peptide product. formulationbio.com
The application of microwave energy can reduce a typical coupling or deprotection step from minutes or hours down to a few minutes or even seconds. nih.govgoogle.com For the synthesis of a dipeptide like this compound, this means a full synthesis cycle can be completed much faster than with conventional heating methods. researchgate.net Microwave energy also helps to prevent the aggregation of growing peptide chains on the resin, which is a common challenge with hydrophobic residues like tryptophan. formulationbio.com This results in improved yields and purities. formulationbio.comcreative-peptides.com
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |
| Deprotection Time | ~20-30 minutes | ~3 minutes |
| Coupling Time | ~30-45 minutes | ~5 minutes |
| Overall Speed | Slower, cycles can take over an hour. uzh.ch | Faster, significant reduction in cycle time. creative-peptides.com |
| Purity/Yield | Prone to aggregation and side reactions. mblintl.com | Often higher due to reduced side reactions and prevention of aggregation. formulationbio.comcreative-peptides.com |
| Energy Input | Conventional heating (e.g., heat block) | Direct, uniform heating via microwave irradiation. creative-peptides.com |
This table provides a comparative overview of conventional and microwave-assisted SPPS techniques.
Despite its advantages, SPPS of dipeptides is not without challenges. The synthesis of sequences containing hydrophobic or sterically bulky amino acids, such as tryptophan, can be particularly difficult. mblintl.comnih.gov
Common Challenges:
Peptide Aggregation: Hydrophobic peptides can aggregate on the resin, leading to incomplete reactions and poor yields. mblintl.com The tryptophan residue in this compound contributes to its hydrophobicity.
Incomplete Reactions: Steric hindrance from bulky side chains can slow down or prevent the completion of coupling and deprotection steps, resulting in deletion sequences. reddit.commblintl.com
Side Reactions: The indole ring of tryptophan can be susceptible to modification during the final cleavage step from the resin if not properly protected.
Innovations to Overcome Challenges:
Advanced Resins: The development of new solid supports, such as polyethylene (B3416737) glycol (PEG)-based resins, has improved the solvation of the growing peptide chain, reducing aggregation. scispace.com
Optimized Reagents: The continuous development of more efficient coupling reagents helps to drive difficult reactions to completion. scispace.com
Flow-Based Synthesis: Automated fast-flow peptide synthesis (AFPS) is an innovation where reagents are continuously flowed through a column packed with the resin. This method shortens reaction times and increases efficiency, with a full coupling-deprotection cycle possible in as little as 3 minutes. uzh.ch
Liquid-Phase Peptide Synthesis (LPPS) Approaches
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method where reactions occur in a homogeneous solution. proteogenix.science This approach has seen renewed interest due to its potential for scalability and sustainability. bachem.com
The choice between SPPS and LPPS for synthesizing this compound depends on the desired scale, purity requirements, and specific research or production goals.
SPPS: This method is generally more efficient for laboratory-scale synthesis and for creating many different peptides quickly (high-throughput). bioduro.com Its primary advantages are speed and ease of automation, as the solid support simplifies the removal of excess reagents. proteogenix.sciencebioduro.com
LPPS: This approach is often better suited for the large-scale production of shorter peptides. bachem.com While it requires the purification of the intermediate product after each step, which can be time-consuming, it avoids issues like incomplete reactions due to resin swelling and can be more cost-effective in terms of reagent use for large batches. proteogenix.sciencebachem.com It can also be advantageous for hydrophobic peptides that may aggregate on a solid support. bioduro.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Primary Use Case | Lab-scale research, high-throughput synthesis. bioduro.com | Large-scale production, short peptides. bachem.combioduro.com |
| Speed | Fast for single synthesis due to simplified washing. | Slower due to intermediate purification steps. proteogenix.science |
| Automation | Highly automatable. bioduro.com | Less amenable to full automation. |
| Reagent Use | Requires large excess of reagents to drive reactions. proteogenix.science | Can be more economical with reagents on a large scale. bachem.com |
| Scalability | Can be difficult to scale up. | More readily scalable for manufacturing. bachem.com |
| Purity | Risk of deletion sequences from incomplete reactions. gyrosproteintechnologies.com | Intermediates are purified, potentially leading to higher final purity. proteogenix.science |
This table compares the key features of SPPS and LPPS for dipeptide synthesis.
Scalability: LPPS is highly scalable, making it an attractive option for the commercial production of peptides. bachem.com Since the reactions are carried out in solution, they are not limited by the loading capacity of a resin, and batch sizes can be increased more directly. Modern LPPS techniques often use soluble tags to facilitate purification, blending the scalability of traditional solution-phase chemistry with easier product isolation. proteogenix.sciencenih.gov
Purity: LPPS can potentially yield products of very high purity because the intermediate dipeptide is isolated and purified after its formation. proteogenix.science This removes any byproducts or unreacted starting materials before the final deprotection step. This contrasts with SPPS, where all impurities accumulated during the synthesis are carried through to the final cleavage and must be removed at the end, which can be challenging. gyrosproteintechnologies.com The precise control and purification at each stage in LPPS can minimize the risk of side reactions and ensure a more homogeneous final product. bachem.com
Chemoenzymatic and Bio-catalytic Synthesis Strategies for this compound
Chemoenzymatic and bio-catalytic approaches offer significant advantages in the synthesis of peptides like this compound, providing high selectivity and milder reaction conditions compared to purely chemical methods. These strategies leverage the catalytic power of enzymes to facilitate key bond-forming steps, leading to more efficient and sustainable manufacturing processes.
Enzyme-Mediated Peptide Bond Formation
The formation of the peptide bond between pyroglutamic acid and tryptophan is a critical step that can be efficiently catalyzed by specific enzymes. While direct enzymatic coupling of these two specific molecules is an area of ongoing research, analogous enzymatic syntheses provide a strong proof-of-concept. Enzymes act as catalysts to accelerate the rate of chemical reactions without being consumed in the process. youtube.com In the context of peptide synthesis, enzymes like proteases and ligases can facilitate the formation of the amide linkage. youtube.comnih.gov
A notable example is the use of glutaminase (B10826351) from Bacillus amyloliquefaciens for the synthesis of γ-glutamyl-tryptophan peptides. nih.gov This process involves the transfer of a γ-glutamyl group from glutamine to tryptophan. nih.gov Although this yields a γ-linkage rather than the α-linkage typically found in this compound, the underlying principle of enzyme-mediated peptide bond formation is clearly demonstrated. The cyclization of the N-terminal glutamic acid to form the pyroglutamyl moiety can then be achieved through subsequent chemical or enzymatic steps, representing a true chemoenzymatic pathway.
Research into the enzymatic synthesis of γ-glutamyl-tryptophan has identified optimal conditions for maximizing the yield of the dipeptide. nih.gov These findings are crucial for developing efficient biocatalytic processes.
| Parameter | Optimal Value |
|---|---|
| pH | 10 |
| Temperature | 37 °C |
| Reaction Time | 3 hours |
| Substrate Ratio (Gln:Trp) | 1:3 (0.1 mol/L each) |
| Enzyme Concentration (Glutaminase) | 0.1% (m/v) |
Under these optimized conditions, a significant yield of the desired dipeptide, γ-glutamyl-tryptophan (γ-EW), was achieved, demonstrating the viability of this enzymatic approach. nih.gov
| Peptide | Yield (%) |
|---|---|
| γ-EW | 51.02 |
| γ-EEW | 26.12 |
| γ-EEEW | 1.91 |
Biocatalyst Development for Dipeptide Production
The development of robust and efficient biocatalysts is paramount for the industrial-scale production of dipeptides like this compound. Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering benefits such as high regio- and stereoselectivity. mdpi.com The successful application of biocatalysis in pharmaceutical synthesis is well-documented, with enzymes being employed to produce a wide array of valuable compounds. researchgate.net
For the synthesis of this compound, the development of biocatalysts can focus on two main areas: screening for novel enzymes with desired activity and the engineering of existing enzymes to enhance their performance. For instance, the discovery of glutaminase from Bacillus amyloliquefaciens for γ-glutamyl peptide synthesis is a result of screening efforts. nih.gov
Furthermore, enzyme engineering techniques, such as directed evolution, can be employed to tailor enzymes for specific substrates and reaction conditions. This approach has been successfully used to improve the activity and stability of enzymes like tryptophan synthase, which is relevant for reactions involving tryptophan and its analogs. nih.gov The development of immobilized enzyme systems also presents a promising avenue for creating scalable and reusable biocatalysts, which can simplify product purification and reduce production costs. researchgate.net
The broader field of chemoenzymatic synthesis continues to expand, with novel strategies combining enzymatic reactions with chemical steps to achieve the efficient total synthesis of complex natural products. nih.govresearchgate.net These advanced methodologies provide a framework for designing innovative and sustainable routes for the production of this compound and its analogs.
Computational Chemistry and Molecular Modeling of Pyroglutamyltryptophan
Conformational Analysis and Structural Dynamics Simulations
Understanding the three-dimensional shapes (conformations) a molecule can adopt and how it moves is fundamental to understanding its biological function. Conformational analysis and dynamics simulations reveal the preferred structures of Pyroglutamyltryptophan and its inherent flexibility.
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, unfolding, and interactions. nih.gov The accuracy of these simulations is highly dependent on the chosen force field, which is a set of parameters that defines the potential energy of the system. Force fields like CHARMM and the polarizable Drude force field have been employed to study complex biological systems. nih.gov
Table 1: Key Parameters in a Typical Molecular Dynamics Simulation Setup
| Parameter | Description | Common Choice/Value for Peptide Simulation |
|---|---|---|
| Force Field | A set of functions and parameters used to calculate the potential energy of a system of atoms. | CHARMM, AMBER, GROMOS, Drude |
| Solvent Model | Representation of the solvent in the simulation box. | Explicit (e.g., TIP3P, SPC/E water) or Implicit |
| Ensemble | The statistical ensemble defining the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, Temperature) |
| Simulation Time | The total time duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |
| Integration Timestep | The time interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |
The conformational landscape of a dipeptide is determined by the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, as well as the orientations of the amino acid side chains. For this compound, the flexibility is largely dictated by the tryptophan side chain, as the pyroglutamate (B8496135) ring is relatively rigid.
Theoretical studies on tryptophan itself have identified numerous stable conformations stabilized by a variety of noncovalent interactions. nih.gov These include hydrogen bonds and other stabilizing forces such as OH-π, NH-π, CH-π, and π-π interactions between the indole (B1671886) ring and other parts of the molecule. nih.gov In the context of the dipeptide, these same forces would govern the interaction between the tryptophan side chain and the pyroglutamyl ring system. Computational methods like Density Functional Theory (DFT) can be used to perform an exhaustive search of the potential energy surface to identify distinct energy minima, each corresponding to a stable conformation. nih.gov The results of such analyses for this compound would likely reveal a set of preferred structures defined by specific intramolecular hydrogen bonds and π-stacking interactions.
Ligand-Protein Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is crucial in structure-based drug design for predicting binding modes and affinities. nih.gov
The first step in a docking study is to identify a putative protein target. For a dipeptide like this compound, potential targets could include peptidases, transporters, or receptors involved in peptide signaling. The docking process then involves sampling a vast number of possible orientations and conformations of the ligand within the receptor's binding site. youtube.com Sophisticated algorithms, often aided by scoring functions, rank these poses to identify the most favorable binding mode. nih.gov
For example, in studies of GABAA receptors, docking was used to investigate the binding of pyrazoloquinolinone analogs to the α1+/β3- interface. nih.gov This process involved placing the ligands into a homology model of the receptor and evaluating the resulting poses. A similar approach for this compound would predict its orientation in a target's active site, highlighting key interactions with specific amino acid residues that anchor the ligand. youtube.com The output typically includes 2D and 3D representations of the ligand-protein complex, illustrating the precise nature of the binding. researchgate.net
The stability of a ligand-protein complex is determined by the sum of all intermolecular forces between the ligand and the receptor. libretexts.org These forces are electrostatic in nature and include hydrogen bonds, ionic interactions (salt bridges), dipole-dipole interactions, and van der Waals forces (including London dispersion forces). libretexts.orgwikipedia.org Hydrophobic contacts, which arise from the entropic gain of releasing ordered water molecules from non-polar surfaces, also play a critical role in binding. youtube.com
Hydrogen Bonding: This involves a hydrogen atom shared between two electronegative atoms (like oxygen or nitrogen). youtube.com In this compound, the amide groups and the indole nitrogen can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors. This type of interaction contributes approximately 1-4 kcal/mol to the binding energy. youtube.com
Hydrophobic Interactions: The non-polar indole ring of tryptophan is a key site for hydrophobic interactions with non-polar residues in a receptor's binding pocket. The energy gained is proportional to the surface area buried upon binding. youtube.com
π-π Stacking: The aromatic indole ring can stack with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan, contributing to binding affinity. nih.gov
Computational methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the complex, providing a quantitative estimate of binding affinity. nih.gov
Table 2: Major Intermolecular Forces in Ligand-Protein Binding
| Force Type | Description | Example Involving this compound | Approximate Strength (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. youtube.com | Indole N-H group donating to a protein's carbonyl oxygen. | 1-4 youtube.com |
| Ionic Interaction (Salt Bridge) | Attraction between oppositely charged functional groups. | Not applicable if molecule is neutral; could be relevant for derivatives. | 5-10 |
| Hydrophobic Contact | The tendency of non-polar surfaces to associate in an aqueous environment to minimize contact with water. youtube.com | Tryptophan's indole ring interacting with leucine (B10760876) or valine residues in the binding pocket. | ~0.03 per Ų of buried surface area youtube.com |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. youtube.com | General attractive forces between all atoms of the dipeptide and the protein. | 0.5-1 |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. mdpi.com By systematically modifying a lead compound and measuring the activity of the resulting analogs, researchers can identify which functional groups and structural features are crucial for the desired effect. nih.govnih.gov
While specific SAR studies for this compound are not widely published, research on other pyroglutamyl-containing peptides provides a clear framework for how such an investigation would proceed. For example, extensive SAR studies have been conducted on inhibitors of pyroglutamyl-peptidase II (PPII), an enzyme that degrades thyrotropin-releasing hormone (TRH, pGlu-His-ProNH₂). nih.govnih.gov
In these studies, a lead compound (e.g., Glp-Asn-ProNH₂) was systematically modified. nih.gov Key findings indicated:
The asparagine side chain's ability to form hydrogen bonds was critical for inhibitory properties. nih.govnih.gov
The C-terminal prolineamide was important for interacting with a specific subsite (S2') of the enzyme, though some modifications were tolerated. nih.govnih.gov
Extending the C-terminus with hydrophobic amino acids, such as tyrosine and tryptophan, led to a dramatic increase in potency, resulting in inhibitors active at nanomolar concentrations. nih.govnih.gov
A similar SAR study on this compound derivatives would involve synthesizing analogs with modifications at the tryptophan side chain, the C-terminus, or the pyroglutamyl ring. The biological activity of each analog would be tested, and the data used to build a model, potentially a quantitative structure-activity relationship (QSAR) model, to guide the design of more potent compounds. mdpi.com
Table 3: Illustrative SAR Data for Pyroglutamyl-Peptidase II (PPII) Inhibitors This table is based on findings for Glp-Asn-ProNH₂ derivatives, illustrating the principles of SAR. nih.gov
| Compound Derivative | Modification from Parent (Glp-Asn-ProNH₂) | Inhibitory Constant (Ki) | Inference |
|---|---|---|---|
| Glp-Asn-ProNH₂ | Parent Compound | 17.5 µM | Baseline activity. |
| Glp-Asn-Pro-NH-benzyl | C-terminal modification with a hydrophobic group. | 1.5 µM | Hydrophobic groups at C-terminus enhance binding. |
| Glp-Asn-Pro-Tyr-NH₂ | C-terminal extension with Tyrosine. | 32 nM | C-terminal peptide extension significantly improves potency. |
| Glp-Asn-Pro-Tyr-Trp-Trp-AMC | Further C-terminal extension and modification. | 1 nM | Extended hydrophobic extensions lead to very high potency. nih.gov |
Rational Design of Modified Dipeptides
A critical first step in the rational design process is the detailed conformational analysis of the parent molecule, this compound. Techniques such as quantum mechanics (QM) and molecular mechanics (MM) are employed to model the molecule's electronic properties and conformational ensemble. nih.gov For instance, QM scans can be used to optimize the geometry and calculate potential energy surfaces, providing insight into the rotational barriers and preferred conformations of the pyroglutamate and tryptophan residues. nih.gov
Once the conformational landscape of this compound is understood, modifications can be strategically introduced. These modifications can be categorized as either backbone alterations or side-chain substitutions. The goal of these changes is often to mimic the three-dimensional structure of key protein secondary structures, such as β-turns, to enhance interaction with a target protein. chemrxiv.org
Table 1: Examples of Rational Modifications to this compound and Their Intended Effects
| Modification Site | Type of Modification | Rationale | Computational Assessment Method |
| Pyroglutamate Ring | Substitution with a non-hydrolyzable analog | To increase resistance to enzymatic degradation by pyroglutamyl peptidases. | Molecular Dynamics (MD) simulations to assess conformational stability. |
| Peptide Bond | Replacement with a bioisostere (e.g., ester, retro-inverso bond) | To enhance metabolic stability and modulate hydrogen bonding capacity. | QM calculations to determine electronic and steric similarity to the original peptide bond. |
| Tryptophan Indole Ring | Addition of functional groups (e.g., halogens, hydroxyl groups) | To create new interaction points with the target protein, potentially increasing binding affinity. | Molecular docking studies to predict changes in binding energy and orientation. |
| Alpha-Carbon | Introduction of a methyl group (α-methylation) | To restrict conformational flexibility and stabilize a bioactive conformation. | Conformational analysis using Ramachandran plots and potential energy surface scans. |
The design of these modified dipeptides is an iterative process. Each proposed modification is computationally evaluated to predict its impact on the molecule's properties before any synthetic chemistry is undertaken. This significantly reduces the time and resources required for developing new analogs. nih.gov
In Silico Screening and Lead Optimization Methodologies
In silico screening and lead optimization represent a broader, high-throughput approach to drug discovery that complements rational design. These methodologies are used to screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target and to then refine the properties of these "hits" to generate lead compounds. researchgate.net
Virtual Screening
For this compound, a virtual screening campaign would typically begin with a library of compounds that are structurally related to the dipeptide or that are known to interact with the target of interest. Molecular docking is a primary tool used in this phase. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dntb.gov.ua The process involves:
Target Preparation : An experimentally determined or homology-modeled 3D structure of the target protein is prepared for docking.
Ligand Database Preparation : A database of small molecules, which could include derivatives of this compound, is created and their 3D conformations are generated.
Docking Simulation : Each ligand from the database is computationally "docked" into the binding site of the target protein.
Scoring and Ranking : The resulting poses are evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores.
Table 2: Hypothetical Virtual Screening Workflow for a this compound-Based Library
| Step | Description | Key Computational Tools | Outcome |
| 1. Library Generation | Creation of a virtual library of dipeptides with modifications to the pyroglutamate and tryptophan moieties. | Combinatorial library enumeration software. | A diverse set of virtual compounds for screening. |
| 2. Pharmacophore Modeling | Identification of the key chemical features of this compound required for biological activity. | Pharmacophore modeling software. | A 3D model of essential interaction points. |
| 3. Docking Studies | Flexible docking of the virtual library against the target protein's binding site. | Molecular docking programs (e.g., AutoDock, Glide). | A ranked list of compounds based on predicted binding affinity. |
| 4. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the top-ranked hits. | ADMET prediction software (e.g., QikProp). | Filtering of compounds with poor predicted pharmacokinetic profiles. |
Lead Optimization
Once initial hits are identified through virtual screening, the process of lead optimization begins. This involves refining the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. thieme-connect.de Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are often employed at this stage. nih.gov 3D-QSAR models correlate the biological activity of a set of compounds with their 3D structural properties, such as steric and electrostatic fields. These models can then be used to predict the activity of newly designed analogs, guiding the synthetic efforts toward more potent compounds. nih.gov
The combination of rational design and in silico screening provides a comprehensive computational framework for the development of novel therapeutics based on the this compound scaffold. These methodologies allow for the efficient exploration of chemical space and the optimization of molecular properties, ultimately accelerating the drug discovery process. nih.gov
Advanced Analytical Chemistry Techniques in Pyroglutamyltryptophan Research
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool in the study of peptides like Pyroglutamyltryptophan. It provides vital information on molecular weight, structure, and quantity. When coupled with liquid chromatography, it becomes a powerful platform for comprehensive analysis.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for profiling this compound within complex mixtures, such as biological fluids or fermentation media. nih.gov The chromatographic separation step reduces matrix effects and resolves isomers, while the mass spectrometer provides sensitive and selective detection.
In a typical LC-MS workflow for profiling pyroglutamyl-containing peptides, reversed-phase chromatography is employed to separate analytes based on hydrophobicity. nih.govresearchgate.net The separated compounds are then ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that keeps the peptide intact. The mass analyzer then detects the protonated molecule [M+H]⁺ of this compound, allowing for its specific quantification. This approach is essential for understanding the metabolic context in which the dipeptide is present. mdpi.com
Table 1: Illustrative LC-MS Parameters for this compound Profiling
| Parameter | Typical Value / Condition | Purpose |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation with faster analysis times. |
| Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) | Separates the peptide based on its hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the peptide from the column. |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B | Gradually increases solvent strength to elute compounds of varying polarity. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for analytical scale columns to ensure efficient separation. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions ([M+H]⁺) from the eluting peptide for MS detection. |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification; Full Scan for untargeted profiling. |
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the identity and elucidate the structure of this compound. nih.gov In an MS/MS experiment, the intact protonated molecule (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. nih.gov
For pyroglutamyl-containing peptides, a characteristic fragmentation pathway involves the generation of an immonium ion from the pyroglutamyl residue at a mass-to-charge ratio (m/z) of 84.1. researchgate.net The fragmentation of the peptide bond would also produce b- and y-type ions. The tryptophan residue has its own characteristic fragment ions, most notably from the cleavage of the indole (B1671886) side chain. Analyzing these specific fragmentation patterns allows for unambiguous confirmation of the peptide's amino acid sequence and structure. researchgate.netchromacademy.com
High-resolution mass spectrometry (HRMS), utilizing technologies such as Orbitrap or Time-of-Flight (TOF) analyzers, offers significant advantages for the analysis of this compound. sannova.net HRMS provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which allows for the confident determination of the elemental composition of the peptide and its fragments. chromatographyonline.comnih.gov
This high resolving power is critical for distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions) that may be present in a complex sample. nih.gov Furthermore, the high sensitivity of modern HRMS instruments makes them exceptionally well-suited for detecting and quantifying low-abundance peptides. sannova.net In metabolomics and biomarker discovery, the ability of HRMS to accurately identify and quantify molecules without the need for pre-defined standards is a significant asset.
Chromatographic Separation Methods
Chromatography is fundamental to the study of this compound, serving both analytical and preparative purposes. It is the primary method for isolating the compound from complex synthesis mixtures or biological extracts and for quantifying its purity.
High-performance liquid chromatography (HPLC) is the most common technique for the analysis and purification of peptides like this compound. hplc.euharvardapparatus.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. pepdd.com In this method, the peptide is introduced onto a hydrophobic stationary phase (e.g., C18 silica) and eluted with a gradient of an organic solvent, such as acetonitrile, in water. nih.gov
An ion-pairing agent, typically trifluoroacetic acid (TFA), is often added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and resolution. peptide.com The purity and concentration of this compound can be accurately determined by monitoring the column eluent with a UV detector, typically at a wavelength of 220 nm (for the peptide bond) or 280 nm (for the tryptophan indole ring). Research has utilized RP-HPLC to monitor the stability and hydrolysis of L-pyroglutamyl-L-tryptophan.
Table 2: Representative HPLC Parameters for Analysis of this compound
| Parameter | Typical Value / Condition | Purpose |
| Chromatography Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity, ideal for peptides. |
| Stationary Phase | C18 silica, 5 µm particle size | Hydrophobic matrix that retains the peptide. |
| Column Dimensions | Analytical: 4.6 mm x 250 mm | Standard dimensions for analytical-scale separation and quantification. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Ion-pairing agent improves peak symmetry; aqueous phase. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic phase for eluting the peptide. |
| Gradient Elution | 5-60% B over 30 minutes | Ensures sharp peaks and efficient separation from impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID analytical column. |
| Detection | UV Absorbance at 220 nm and 280 nm | Detects peptide bonds (220 nm) and tryptophan side chain (280 nm). |
When larger quantities of pure this compound are needed for further research, preparative chromatography is employed. waters.com This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. peptide.comwaters.com
Preparative HPLC systems use columns with larger internal diameters (e.g., >20 mm) and stationary phases with larger particle sizes to accommodate higher flow rates and sample volumes. cem.com The method developed at the analytical scale is adapted for the preparative scale, often by adjusting the gradient slope to maintain resolution while maximizing throughput. Fractions are collected as the peptide elutes from the column, and those containing the pure compound are combined and lyophilized to obtain the isolated, solid dipeptide.
Spectroscopic Analysis in Dipeptide Research
Spectroscopic techniques are central to the characterization of peptides, offering non-destructive and highly detailed information. In the context of this compound research, these methods allow for the precise determination of its covalent structure and the dynamic nature of its three-dimensional shape in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules, including dipeptides like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial proximity.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals to specific atoms within the this compound molecule. The analysis of chemical shifts (δ), reported in parts per million (ppm), and spin-spin coupling constants (J), in Hertz (Hz), allows for the confirmation of the peptide backbone and the integrity of the pyroglutamate (B8496135) and tryptophan side chains.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Name | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| pGlu α-H | ~4.2 | dd | ~8.0, ~5.0 |
| pGlu β-H | ~2.1-2.3 | m | |
| pGlu γ-H | ~2.4-2.6 | m | |
| Trp α-H | ~4.7 | dd | ~7.5, ~5.5 |
| Trp β-H | ~3.3-3.4 | m | |
| Trp Indole NH | ~10.1 | s | |
| Trp Indole C2-H | ~7.2 | s | |
| Trp Indole C4-H | ~7.6 | d | ~8.0 |
| Trp Indole C5-H | ~7.1 | t | ~7.5 |
| Trp Indole C6-H | ~7.0 | t | ~7.5 |
| Trp Indole C7-H | ~7.5 | d | ~8.0 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Name | Predicted Chemical Shift (ppm) |
| pGlu C=O (amide) | ~178 |
| pGlu C=O (acid) | - |
| pGlu Cα | ~58 |
| pGlu Cβ | ~25 |
| pGlu Cγ | ~30 |
| Trp C=O | ~174 |
| Trp Cα | ~55 |
| Trp Cβ | ~28 |
| Trp Indole C2 | ~124 |
| Trp Indole C3 | ~110 |
| Trp Indole C3a | ~127 |
| Trp Indole C4 | ~118 |
| Trp Indole C5 | ~121 |
| Trp Indole C6 | ~119 |
| Trp Indole C7 | ~111 |
| Trp Indole C7a | ~136 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced Optical Spectroscopies for Conformational Studies
While NMR spectroscopy is paramount for structural assignment, advanced optical spectroscopies are powerful tools for investigating the conformational preferences and dynamics of peptides in solution. These techniques are sensitive to the three-dimensional arrangement of the molecule, particularly the secondary structure of the peptide backbone and the orientation of aromatic side chains.
Circular Dichroism (CD) Spectroscopy is a key technique for studying the secondary structure of peptides. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation, with characteristic signals for α-helices, β-sheets, and random coils. For a short dipeptide like this compound, the spectrum is likely to be dominated by contributions from the peptide bond and may indicate the presence of turn-like structures or a predominantly random coil conformation. The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic side chains. The tryptophan indole ring in this compound would be the primary chromophore in this region, and its CD signal would provide information about its local environment and any conformational constraints.
Fluorescence Spectroscopy is another highly sensitive technique for probing the local environment of the tryptophan residue. The indole side chain of tryptophan is intrinsically fluorescent. The wavelength of maximum emission (λmax) and the quantum yield of this fluorescence are highly dependent on the polarity of the surrounding environment. For instance, a blue-shift (shift to shorter wavelength) in the emission maximum is indicative of the tryptophan residue being in a more hydrophobic or buried environment, while a red-shift (shift to longer wavelength) suggests greater solvent exposure. Studies on tryptophan-containing peptides have shown that the fluorescence can be quenched by adjacent peptide bonds, and the degree of quenching can provide insights into the peptide's conformational ensemble.
While specific experimental data for this compound is not extensively published, general principles suggest that its conformational flexibility would be influenced by factors such as solvent polarity and pH, which could be monitored by changes in its CD and fluorescence spectra.
Biological Roles and Systemic Impact of Pyroglutamyltryptophan Mechanistic Investigations
Permeation Mechanisms Across Biological Barriers
The ability of Pyroglutamyltryptophan to traverse biological membranes is a critical determinant of its systemic impact and potential as a carrier molecule for central nervous system (CNS) delivery. In vitro studies using artificial lipid membranes have been conducted to simulate its passage across both the blood-brain barrier and the intestinal epithelium.
Research suggests that the dipeptide structure of this compound may be advantageous for crossing the highly selective blood-brain barrier. researchgate.netresearchgate.net An in vitro study evaluated the permeation behavior of L-pyroglutamyl-L-tryptophan and its ethyl ester derivative as potential carriers to enhance the entry of molecules into the CNS. researchgate.net The study utilized an absorption simulator with an artificial lipid membrane to model the BBB. The findings indicate that these dipeptides offer a potentially effective means to facilitate diffusion across the BBB, which could enhance the rate of entry for therapeutic agents into the central nervous system. researchgate.netresearchgate.net
The intestinal absorption of this compound has been evaluated under conditions simulating both gastric and intestinal environments. researchgate.netresearchgate.net Using a Sartorius absorption simulator, researchers determined the transfer rate constants (Kd) from simulated gastro-intestinal juices to a simulated plasma phase through an artificial lipid membrane. researchgate.net
The results, summarized in the table below, indicate that the molecule can be absorbed in both gastric (pH 1.1) and various intestinal (pH 6.0-7.5) environments in comparable amounts. researchgate.net The study also investigated the stability of the peptide bond in this compound in a natural gastro-intestinal environment and found no significant hydrolysis after 5 hours, suggesting the molecule is sufficiently stable to remain intact for absorption. researchgate.netresearchgate.net
Interactive Data Table: In Vitro Permeation of this compound and Related Compounds
| Compound | Simulated Environment | pH | Transfer Rate Constant (Kd) (cm·min⁻¹) |
| L-pyroglutamyl-L-tryptophan | Gastric | 1.1 | 9.78 x 10⁻⁵ |
| L-pyroglutamyl-L-tryptophan | Intestinal | 6.0 | 1.30 x 10⁻⁵ |
| L-pyroglutamyl-L-tryptophan | Intestinal | 7.0 | 3.10 x 10⁻⁵ |
| L-pyroglutamyl-L-tryptophan | Intestinal | 7.5 | 4.80 x 10⁻⁵ |
| L-tryptophan | Gastric | 1.1 | 1.51 x 10⁻⁴ |
| L-tryptophan | Intestinal | 7.0 | 2.15 x 10⁻⁴ |
| L-pyroglutamic acid | Gastric | 1.1 | 1.30 x 10⁻⁵ |
| L-pyroglutamic acid | Intestinal | 7.0 | 2.90 x 10⁻⁵ |
Data sourced from an in vitro study using a Sartorius absorption simulator and artificial lipid membranes. researchgate.net
Modulatory Effects on Biochemical Pathways
While direct in vivo studies detailing the specific influence of this compound on serotonin (B10506) synthesis are limited, the compound is recognized as a model substrate for investigating mechanisms to increase serotonin at the cerebral level. dcchemicals.com As a dipeptide containing tryptophan, its ability to cross the blood-brain barrier suggests a potential role in modulating the intracerebral pool of tryptophan, which is the essential precursor for the synthesis of the neurotransmitter serotonin. researchgate.netresearchgate.net
Currently, there is a lack of specific research in publicly available scientific literature directly investigating the involvement of this compound in endocrine regulation and signaling pathways. Although it shares a pyroglutamyl residue with Thyrotropin-releasing hormone (TRH), a key molecule in the hypothalamic-pituitary-thyroid axis, no studies have been identified that establish a functional link or interaction between this compound and endocrine systems.
Discovery in Natural Product Metabolomics and Biological Systems
Based on available scientific literature, there are no specific reports detailing the discovery or isolation of this compound from natural sources through metabolomics studies. Research has primarily focused on its synthesis and potential as a drug carrier. researchgate.netresearchgate.net A patent has listed the compound in relation to probiotic strains, which may suggest a possible microbial origin, but dedicated studies on its natural occurrence and biological roles in specific systems have not been identified. google.com
Occurrence and Function in Fungal Secondary Metabolism (e.g., Neofusicoccum parvum)
The investigation into the chemical compound this compound reveals a notable scarcity of information regarding its specific occurrence and function within the secondary metabolism of fungi, including the plant pathogenic fungus Neofusicoccum parvum. Extensive searches of scientific literature did not yield direct evidence of Neofusicoccum parvum producing this compound as a secondary metabolite. The metabolic profiling of this aggressive pathogen has primarily focused on other classes of compounds that are more directly implicated in its virulence and pathogenicity.
Neofusicoccum parvum is a well-documented producer of a diverse array of phytotoxic secondary metabolites. mdpi.com These compounds are considered key factors in the development of symptoms in infected plants, such as grapevine. mdpi.com Research has largely centered on phytotoxins like (-)-terremutin and (R)-mellein, which have been demonstrated to induce necrosis on host plant tissues. mdpi.com The biosynthesis of these and other secondary metabolites in fungi often originates from primary metabolic pathways, including those for amino acids.
Tryptophan, a constituent of this compound, is a crucial precursor for a wide range of fungal secondary metabolites with diverse biological activities. frontiersin.org Fungi possess complex biosynthetic pathways to produce tryptophan, which can then be modified into various compounds, including toxins and signaling molecules. frontiersin.orgnih.gov These tryptophan-derived metabolites are known to play significant roles in the interactions between fungi and their hosts. For instance, in Aspergillus fumigatus, tryptophan metabolism is intricately linked to its pathogenicity and the host immune response. frontiersin.orgnih.gov
While the direct production of this compound by Neofusicoccum parvum remains unconfirmed, the fungus possesses the fundamental metabolic pathways for tryptophan biosynthesis. nih.gov This theoretical capacity for producing tryptophan-containing compounds underscores the potential for a broader range of secondary metabolites than is currently documented. However, without direct experimental evidence, the presence and functional role of this compound in Neofusicoccum parvum are speculative. Future metabolomic studies employing advanced analytical techniques could potentially unveil a more comprehensive profile of the secondary metabolites produced by this fungus, possibly including dipeptides like this compound.
Ecological and Inter-organismal Significance in Microbial Interactions
The ecological and inter-organismal significance of this compound in microbial interactions is an area with limited specific research. However, by examining the roles of its constituent parts—pyroglutamic acid and tryptophan—and the broader context of microbial chemical communication, potential functions can be inferred. Microbial communities rely on a complex network of chemical signals for intra- and inter-species communication, a process often referred to as quorum sensing or, more broadly, inter-organismal signaling. nih.govnih.gov
Tryptophan and its derivatives are well-established as important signaling molecules in the microbial world. mdpi.com They are involved in regulating a variety of processes, including biofilm formation, virulence, and antibiotic resistance. mdpi.com For example, indole (B1671886), a degradation product of tryptophan, acts as an intercellular signal molecule within microbial communities. bevital.no Given this context, it is plausible that a dipeptide containing tryptophan, such as this compound, could also function as a signaling molecule, potentially with higher specificity or a different mode of action than tryptophan or indole alone.
The production of secondary metabolites by microorganisms is a key mechanism for mediating interactions within their ecological niches. These interactions can be competitive, such as the production of antibiotics to inhibit the growth of other microbes, or cooperative. mdpi.com The specific chemical nature of a secondary metabolite dictates its function and the type of interaction it mediates.
While direct evidence for the role of this compound in microbial interactions is lacking, the study of tryptophan-containing cyclic dipeptides has shown their potential to interfere with quorum sensing in bacteria. This suggests that tryptophan-containing peptides can have significant effects on microbial communication and behavior. Therefore, it is conceivable that this compound could play a role in modulating the behavior of other microorganisms in the environment, although further research is needed to confirm this hypothesis. The investigation of such specific microbial metabolites is crucial for a deeper understanding of the intricate chemical ecology of microbial communities. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
